Methyl 4-bromo-2-fluorobenzimidate hydrochloride

Description

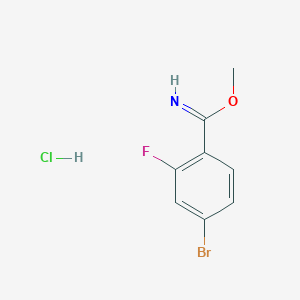

Methyl 4-bromo-2-fluorobenzimidate hydrochloride is a halogenated aromatic compound featuring a benzimidate ester core substituted with bromine (Br) at the 4-position and fluorine (F) at the 2-position. The hydrochloride salt enhances its stability and solubility, making it suitable for synthetic applications, particularly in pharmaceutical and agrochemical intermediates.

Properties

CAS No. |

1260761-65-6 |

|---|---|

Molecular Formula |

C8H8BrClFNO |

Molecular Weight |

268.51 g/mol |

IUPAC Name |

methyl 4-bromo-2-fluorobenzenecarboximidate;hydrochloride |

InChI |

InChI=1S/C8H7BrFNO.ClH/c1-12-8(11)6-3-2-5(9)4-7(6)10;/h2-4,11H,1H3;1H |

InChI Key |

LBOBBJZJZOKDQB-UHFFFAOYSA-N |

Canonical SMILES |

COC(=N)C1=C(C=C(C=C1)Br)F.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of Methyl 4-bromo-2-fluorobenzimidate hydrochloride typically involves the reaction of 4-bromo-2-fluorobenzoic acid with methanol in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture to facilitate the esterification process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Methyl 4-bromo-2-fluorobenzimidate hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding benzoic acid derivatives or reduction to form benzyl derivatives.

Coupling Reactions: It is also involved in Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, and strong acids or bases for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 4-bromo-2-fluorobenzimidate hydrochloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 4-bromo-2-fluorobenzimidate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or activation of their biological functions. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Reactivity

The positions of bromine and fluorine substituents significantly affect electronic and steric properties. For example:

- 2-Bromo-4-fluorobenzylamine hydrochloride (CAS 289038-14-8): Bromine at the 2-position and fluorine at the 4-position create a sterically hindered amine derivative. This compound is used in drug synthesis due to its stability under acidic conditions ().

- Methyl 4-bromo-2-fluorobenzimidate hydrochloride : Bromine at the 4-position and fluorine at the 2-position likely increase electrophilicity at the imidate carbon, favoring nucleophilic substitution reactions compared to its benzylamine counterpart .

Functional Group Differences

- Imidate vs. Amine Hydrochloride :

- Imidate esters (e.g., methyl benzimidates) act as intermediates in the synthesis of heterocycles or glycosylation reactions. The imidate group (C=N–O–) is more reactive toward nucleophiles than benzylamine’s NH₂ group, enabling diverse derivatization pathways .

- Amine hydrochlorides (e.g., 2-bromo-4-fluorobenzylamine hydrochloride) are typically utilized in peptide coupling or as ligands in catalysis due to their basicity and salt stability .

Research Findings and Industrial Relevance

- Toxicological Data Gaps : Similar to 4-(bromomethyl)benzaldehyde (), the toxicological profile of this compound remains understudied, necessitating caution in handling .

- Production Scalability : The synthesis of halogenated benzimidates may adopt techniques from 2-bromo-4-fluorobenzylamine hydrochloride manufacturing, such as optimized bromination/fluorination steps and cost-effective purification (, Table 5) .

- Market Trends : Brominated fluorocompounds are in demand for antiviral and anticancer drug development, aligning with the growth of CAS 289038-14-8 derivatives (, Table 10) .

Biological Activity

Methyl 4-bromo-2-fluorobenzimidate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article provides an in-depth analysis of its biological activity, including antimicrobial and anti-inflammatory properties, as well as its potential applications in drug development.

Chemical Structure and Properties

This compound has the following characteristics:

- Molecular Formula : C9H8BrClF2N2O2

- Molecular Weight : Approximately 235.49 g/mol

- Appearance : White to light yellow powder

- Solubility : Soluble in organic solvents; limited solubility in water

The presence of bromine and fluorine atoms in its structure enhances its interaction with biological targets, making it a candidate for various pharmacological applications.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains. For example, the compound demonstrates significant inhibition against Gram-positive bacteria, which are often resistant to conventional antibiotics.

A comparative analysis of related compounds highlights the following:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Methyl 4-bromo-2-fluorobenzoate | Antimicrobial | Contains both bromine and fluorine |

| Methyl 4-bromo-2-chloro-6-fluorobenzoate | Anticancer | Chlorine substitution enhances reactivity |

| Methyl 4-bromo-2-fluorophenylacetate | Anti-inflammatory | Acetate group provides different reactivity |

| Methyl 4-bromo-3-fluorobenzoate | Antimicrobial | Different position of substituents |

This table illustrates how the structural variations among these compounds influence their biological activities.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Preliminary studies suggest that it can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.

The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules. It acts as a competitive inhibitor for certain enzymes, which suggests potential applications in therapeutic settings where enzyme inhibition is beneficial. Molecular docking studies have demonstrated that this compound can effectively bind to active sites of target proteins, indicating promising avenues for drug design.

Case Studies and Research Findings

- Antimicrobial Efficacy Study : A study conducted on the antimicrobial efficacy of this compound showed that it inhibited growth in Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) comparable to established antibiotics. The compound's effectiveness was attributed to its halogen substituents, which enhance binding affinity to bacterial enzymes.

- Anti-inflammatory Activity Assessment : In vitro assays demonstrated that the compound reduced pro-inflammatory cytokine production in macrophages stimulated by lipopolysaccharides (LPS). This effect was linked to the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, which play a crucial role in inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.